

Technical Guide: 2-Ethyl-6-methylaniline-d13 (CAS: 1219794-93-0)

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Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline-d13

Cat. No.: B567785

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylaniline-d13 is the deuterated analog of 2-Ethyl-6-methylaniline (EMA). Due to the kinetic isotope effect, deuteration can alter the pharmacokinetic and metabolic profiles of drug candidates, making isotopically labeled compounds like **2-Ethyl-6-methylaniline-d13** valuable tools in drug development.^[1] Primarily, it serves as a highly effective internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use is particularly relevant in pharmacokinetic studies and for monitoring the metabolism of pharmaceuticals and agricultural chemicals where 2-Ethyl-6-methylaniline is a known metabolite, such as the herbicide acetochlor.^{[2][3][4]}

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 2-Ethyl-6-methylaniline are presented below.

Property	2-Ethyl-6-methylaniline-d13	2-Ethyl-6-methylaniline
CAS Number	1219794-93-0[5]	24549-06-2[6]
Molecular Formula	C ₉ D ₁₃ N[1]	C ₉ H ₁₃ N[6]
Molecular Weight	148.29 g/mol [1]	135.21 g/mol [6]
Appearance	Liquid[1]	Clear liquid with a pungent odor[6]
Boiling Point	Not available	231 °C[6]
Melting Point	Not available	-33 °C[6]
Density	Not available	0.968 g/mL at 25 °C[6]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Ethyl-6-methylaniline-d13** is not readily available in the searched literature, a general and versatile method for the synthesis of selectively deuterated amines has been described. This process typically involves the reductive deuteration of ynamides using deuterated reagents. A potential synthetic approach could involve the ortho-alkylation of deuterated o-toluidine with a deuterated ethylating agent in the presence of a suitable catalyst.

Analytical Applications and Experimental Protocols

2-Ethyl-6-methylaniline-d13 is an ideal internal standard for the quantification of its non-deuterated analog, a key metabolite of the herbicide acetochlor. Below are detailed experimental protocols adapted from established methods for the analysis of 2-Ethyl-6-methylaniline (EMA), where the deuterated standard would be incorporated.

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Urine via GC-MS

This protocol is adapted from a method for analyzing urinary metabolites of acetochlor.[3]

1. Sample Preparation and Hydrolysis:

- To 3 mL of a urine sample, add a known concentration of **2-Ethyl-6-methylaniline-d13** as an internal standard.
- Perform acid hydrolysis of the urine sample to convert acetochlor metabolites to EMA.
- Neutralize the mixture.

2. Extraction:

- Add 1.5 mL of dichloromethane to the neutralized sample.
- Shake vigorously for 5 minutes.
- Centrifuge at 5000 rpm for 5 minutes to separate the layers.
- Repeat the extraction step twice and combine the organic layers.

3. Concentration and Analysis:

- Concentrate the extracted solution to 300 µL under a gentle stream of nitrogen. Avoid complete dryness due to the volatility of EMA.[3]
- Inject 300 µL of the concentrated solution into the GC-MS system.

GC-MS Conditions:

- Column: DB-200 (30 m length x 250 µm id x 0.25 µm film thickness)[3]
- Injection Mode: Splitless[3]
- Inlet Temperature: 250 °C[3]
- Oven Temperature Program:
 - Initial temperature: 70 °C for 2 minutes
 - Ramp 1: 20 °C/min to 100 °C

- Ramp 2: 5 °C/min to 130 °C
- Ramp 3: 20 °C/min to 200 °C
- Post-run: 250 °C for 2 minutes[3]

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Agricultural Products via LC-MS/MS

This protocol is based on a method for the determination of acetochlor and its metabolites in crops.[2][4]

1. Extraction:

- Homogenize 10.0 g of the sample (e.g., grains, legumes) with 100 mL of methanol.
- Filter the homogenate under suction.
- Re-extract the residue with 50 mL of methanol and combine the filtrates.
- Add a known concentration of **2-Ethyl-6-methylaniline-d13** as an internal standard.
- Adjust the final volume to 200 mL with methanol.
- Take a 20 mL aliquot and concentrate at below 40 °C to remove the solvent.

2. Conversion to EMA:

- Dissolve the residue in 4 mL of methanol.
- Add 4 mL of 50% sodium hydroxide solution while cooling on ice.
- Seal the vessel and heat at 120 °C for 4 hours to convert acetochlor metabolites to EMA.[2][4]
- Cool the reaction vessel and add the solution to 30 mL of ice-cooled water.

3. Clean-up:

- Use a quaternary ammonium group-modified divinylbenzene-N-vinylpyrrolidone copolymer cartridge for solid-phase extraction (SPE) clean-up.[2][4]

4. LC-MS/MS Analysis:

- Analyze the cleaned-up sample using an LC-MS/MS system.
- Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[2][4]
- Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 μ m) or equivalent[7]
- Ion Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion (for EMA): m/z 136.1121 $[M+H]^+$ [7]
- Product Ions: Monitor for characteristic product ions of EMA.

Metabolism

While specific in vivo metabolism studies for **2-Ethyl-6-methylaniline-d13** were not identified, the metabolism of its non-deuterated analog has been investigated, particularly in the context of microbial degradation of herbicides.

Microbial Degradation Pathway of 2-Ethyl-6-methylaniline

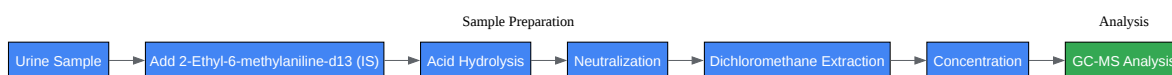
Sphingobium sp. strain MEA3-1 is capable of utilizing 2-Ethyl-6-methylaniline (MEA) as a sole carbon and energy source. The proposed metabolic pathway involves the oxidation of MEA by a P450 monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA). This intermediate can then be deaminated to 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ).[8]

Potential Mammalian Metabolism

Studies on structurally similar compounds, such as 2,6-dimethylaniline in rats and dogs, suggest that the primary route of metabolism in mammals is likely hydroxylation of the aromatic ring.[9] For 2,6-dimethylaniline, the major metabolite in both species was 4-hydroxy-2,6-dimethylaniline.[9] By analogy, a probable major metabolite of 2-Ethyl-6-methylaniline in

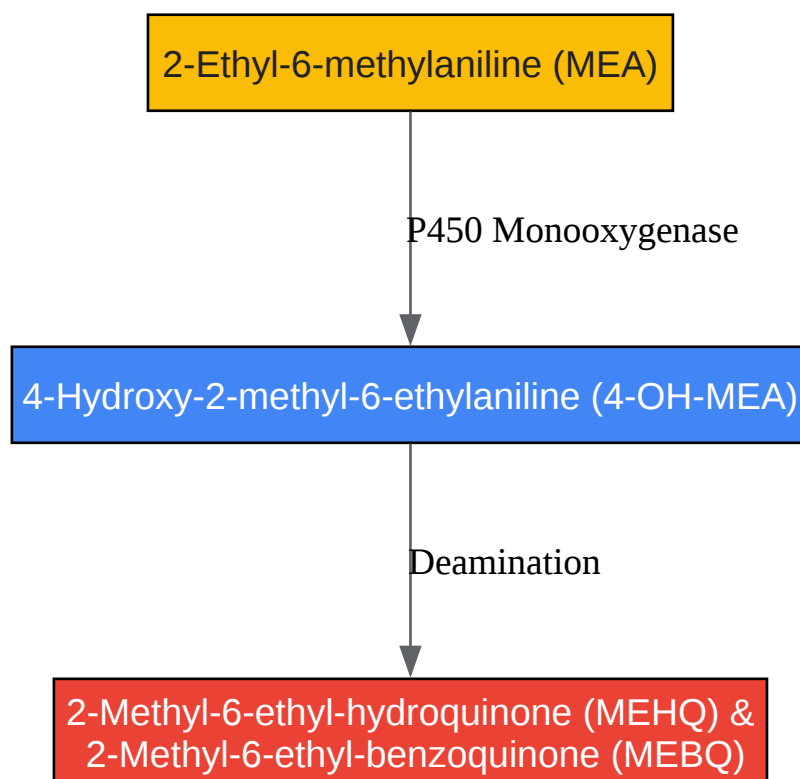
mammals would be 4-hydroxy-2-ethyl-6-methylaniline. Further metabolism could involve conjugation reactions. The deuteration in **2-Ethyl-6-methylaniline-d13** may alter the rate and regioselectivity of these metabolic transformations.

Visualizations



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Caption: GC-MS analytical workflow for 2-Ethyl-6-methylaniline.



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